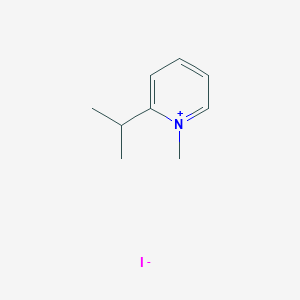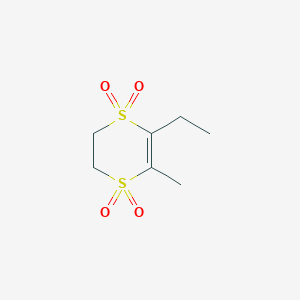
N-(4-Ethoxyphenyl)cyclohexanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Ethoxyphenyl)cyclohexanimine is an organic compound that features a cyclohexane ring bonded to an imine group and a 4-ethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(4-Ethoxyphenyl)cyclohexanimine can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with 4-ethoxyaniline in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods to those described above. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, pressure, and the concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Ethoxyphenyl)cyclohexanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.
Wissenschaftliche Forschungsanwendungen
N-(4-Ethoxyphenyl)cyclohexanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-Ethoxyphenyl)cyclohexanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, affecting various biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group.
Methoxetamine: A ketamine analogue with similar structural features but different pharmacological properties
Uniqueness
N-(4-Ethoxyphenyl)cyclohexanimine is unique due to its specific combination of a cyclohexane ring and an imine group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
52480-65-6 |
|---|---|
Molekularformel |
C14H19NO |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)cyclohexanimine |
InChI |
InChI=1S/C14H19NO/c1-2-16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h8-11H,2-7H2,1H3 |
InChI-Schlüssel |
CCNAYLNTYXPSPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N=C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14644337.png)
![N-Ethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14644352.png)
![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)



![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
![N-[Bis(2-methylcyclopropyl)methyl]-N'-(2-chloroethyl)urea](/img/structure/B14644377.png)
![Benzenamine, 4,4'-[(phenylmethoxy)methylene]bis[N,N-dimethyl-](/img/structure/B14644381.png)


![2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14644403.png)
![1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644407.png)
